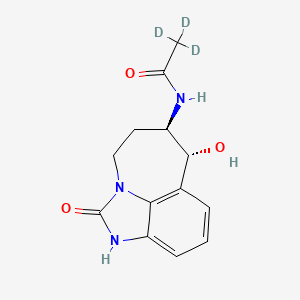
Acetyl-N-deisopropyl-Zilpaterol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl-N-deisopropyl-Zilpaterol-d3 is a deuterium-labeled derivative of Acetyl-N-deisopropyl-Zilpaterol. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules is often used as a tracer for quantitation during the drug development process . This compound is primarily used in scientific research to study the pharmacokinetic and metabolic profiles of drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-N-deisopropyl-Zilpaterol-d3 involves the incorporation of deuterium into the parent compound, Acetyl-N-deisopropyl-Zilpaterol. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for deuterium labeling include the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of deuterium-labeled compounds typically involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, and the final product undergoes rigorous quality control to ensure its suitability for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Acetyl-N-deisopropyl-Zilpaterol-d3 can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Acetyl-N-deisopropyl-Zilpaterol-d3 is used in various scientific research applications, including:
Chemistry: As a tracer in studies of reaction mechanisms and kinetics.
Biology: To investigate metabolic pathways and enzyme activities.
Medicine: In pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: In the development of new pharmaceuticals and the optimization of existing drug formulations
Wirkmechanismus
The mechanism of action of Acetyl-N-deisopropyl-Zilpaterol-d3 involves its interaction with biological molecules as a deuterium-labeled analog. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to the non-labeled parent compound. The specific molecular targets and pathways involved depend on the context of its use in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl-N-deisopropyl-Zilpaterol: The non-deuterated parent compound.
Deuterium-labeled analogs: Other compounds labeled with deuterium for similar research purposes.
Uniqueness
Acetyl-N-deisopropyl-Zilpaterol-d3 is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Deuterium substitution can lead to changes in the compound’s behavior in biological systems, making it a valuable tool for researchers .
Eigenschaften
Molekularformel |
C13H15N3O3 |
|---|---|
Molekulargewicht |
264.29 g/mol |
IUPAC-Name |
2,2,2-trideuterio-N-[(9R,10R)-9-hydroxy-2-oxo-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-10-yl]acetamide |
InChI |
InChI=1S/C13H15N3O3/c1-7(17)14-10-5-6-16-11-8(12(10)18)3-2-4-9(11)15-13(16)19/h2-4,10,12,18H,5-6H2,1H3,(H,14,17)(H,15,19)/t10-,12-/m1/s1/i1D3 |
InChI-Schlüssel |
YMCKOXSWPDSVLP-SVNJTMHBSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1CCN2C3=C([C@H]1O)C=CC=C3NC2=O |
Kanonische SMILES |
CC(=O)NC1CCN2C3=C(C1O)C=CC=C3NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















